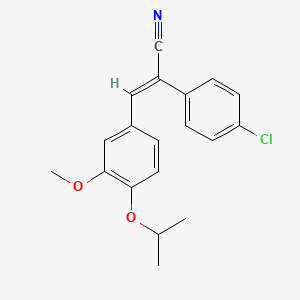
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various types of pain and inflammation. It is a derivative of salicylic acid and has a similar mechanism of action to aspirin. However, unlike aspirin, Diflunisal has a longer half-life and is less likely to cause gastrointestinal side effects.
作用機序
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX, 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, fever, and pain. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. In addition, 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of new anti-inflammatory drugs. However, one limitation is that it is a relatively non-specific inhibitor of COX, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Further research is needed to determine the optimal dosage and duration of treatment for this indication. Another area of interest is the development of more specific COX inhibitors that may have fewer side effects than 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one. Finally, there is a need for further research on the biochemical and physiological effects of 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, particularly with regard to its antioxidant properties.
合成法
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one can be synthesized by reacting 5,7-dimethyl-4-hydroxycoumarin with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction produces 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, which can be purified and isolated using various techniques such as column chromatography.
科学的研究の応用
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
特性
IUPAC Name |
2-(difluoromethyl)-5,7-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c1-6-3-7(2)11-8(15)5-10(12(13)14)16-9(11)4-6/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASTNHFYCXVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)

![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)

![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)
![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)


